molecular formula C10H13BrClNO B7843707 2-(4-Bromophenyl)morpholine hydrochloride

2-(4-Bromophenyl)morpholine hydrochloride

Cat. No.: B7843707
M. Wt: 278.57 g/mol
InChI Key: WBFDCHKYIJEWJO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)morpholine hydrochloride is a halogenated morpholine derivative characterized by a bromine atom at the para position of the phenyl ring attached to the morpholine scaffold. Morpholine derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and organic synthesis. Key spectroscopic data include a distinct ¹H NMR profile (δ 7.36 ppm for aromatic protons) and a molecular weight of 278.57 g/mol when combined with HCl ().

Properties

IUPAC Name

2-(4-bromophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFDCHKYIJEWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Cyclization

A prominent route involves reductive amination followed by cyclization. Micheli et al. demonstrated the synthesis of 2-(4-bromophenyl)morpholine via a four-step sequence starting from 2-amino-4'-bromoacetophenone. The process includes:

  • Reduction : Sodium tetrahydroborate in methanol at 0°C reduces the ketone to the corresponding alcohol.

  • Alkylation : Treatment with triethylamine in dichloromethane introduces a morpholine precursor.

  • Cyclization : Potassium tert-butoxide in tetrahydrofuran facilitates ring closure.

  • Final Reduction : Lithium aluminium hydride under reflux ensures complete reduction to the morpholine derivative.

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid. This method yields the target compound in moderate efficiency (exact yield unspecified) , with purity dependent on recrystallization solvents such as dichloromethane/n-heptane mixtures .

Nucleophilic Aromatic Substitution

An alternative approach adapts methodologies from piperidine synthesis , substituting piperidine with morpholine. Bromobenzene and morpholine react in sulfolane at 150–180°C with potassium tert-butoxide, leveraging high-temperature conditions to overcome morpholine’s lower nucleophilicity. Key parameters include:

  • Molar Ratios : Bromobenzene:morpholine:base = 1:1.1:1.8 .

  • Catalyst : Tetra-n-butylammonium tetraphenylborate (0.1 eq) enhances regioselectivity during bromination .

Post-reaction, bromination with N-bromosuccinimide in acetonitrile at 15–40°C introduces the bromine substituent. Vacuum distillation or recrystallization isolates the product, achieving yields up to 68% in optimized batches .

Acid Chloride Intermediate Pathway

A third route employs 2-(4-bromophenyl)acetyl chloride as a precursor . Reacting this intermediate with morpholine under basic conditions (NaH in toluene) forms an amide, which undergoes cyclization via reduction:

Reaction Conditions :

  • Solvent : Toluene at 0°C .

  • Stoichiometry : 1:1 molar ratio of acetyl chloride to morpholine .

  • Reduction : Lithium aluminium hydride in tetrahydrofuran .

This method yields 65% of the intermediate amide, with final cyclization and salt formation achieving ~50% overall yield .

Catalytic Coupling Strategies

Emerging methods utilize nickel-catalyzed cross-couplings, as reported in PMC studies . Activated zinc and bipyridine ligands facilitate couplings between 4-bromophenylacetyl chloride and morpholine derivatives under inert atmospheres. Key advantages include:

  • Catalyst : Ni(COD)₂ (0.1 eq) with acetonitrile as solvent .

  • Efficiency : 41 mmol scale production with minimal byproducts .

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Reductive Amination ModerateHigh purity via multi-step purificationLengthy synthesis (4 steps)
Nucleophilic Substitution 68%Scalable, fewer stepsRequires high-temperature conditions
Acid Chloride Pathway 50%Utilizes stable intermediatesSensitive to moisture and oxygen
Catalytic Coupling 65%Rapid, ligand-acceleratedHigh catalyst cost

Industrial-Scale Optimization

For large-scale production, the nucleophilic substitution route is favored due to its simplicity and scalability. Critical adjustments include:

  • Solvent Recycling : Sulfolane recovery reduces costs.

  • Continuous Flow Systems : Enhance temperature control during bromination .

  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures >99% purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the bromophenyl group.

  • Substitution: Substitution reactions can introduce new substituents at the bromine or morpholine positions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can employ nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Pharmaceuticals

2-(4-Bromophenyl)morpholine hydrochloride serves as an intermediate in drug synthesis, particularly for:

  • Antimicrobial Agents : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been investigated for its potential to inhibit growth in pathogens such as Staphylococcus aureus and E. coli .
  • Anticancer Research : The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic properties that induce apoptosis in specific types of cancer cells, including lung adenocarcinoma .

Research indicates that this compound interacts with various biological targets:

  • Mechanism of Action : The bromophenyl group enhances its reactivity, allowing interactions with enzymes and receptors involved in microbial resistance mechanisms. The morpholine ring stabilizes these interactions .
  • In Vitro Studies : Preliminary assays have demonstrated its potential as an inhibitor against specific bacterial strains, highlighting its relevance in antibiotic development .

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)25
Control (Cisplatin)A54910

Case Study 1: Antimicrobial Efficacy

A recent study published in Nature explored the structure-activity relationship of various morpholine derivatives, including this compound. The results indicated enhanced antibacterial properties compared to unsubstituted counterparts, establishing a correlation between the bromophenyl substituent and increased efficacy against resistant strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in lung cancer cells through mitochondrial pathways. The study emphasized the importance of the structural configuration for optimal activity .

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) 4-(4-Bromophenyl)morpholine Hydrochloride
  • Structure : Differs in the substitution position of the bromophenyl group (4-position on morpholine vs. 2-position).
  • Synthesis : Prepared via palladium-catalyzed coupling or direct alkylation ().
  • Key Data: Molecular formula C₁₀H₁₂NOBr·HCl, CAS 1186663-63-7 ().
(b) YM-08054-1 (2-(7-Indeyloxymethyl)morpholine Hydrochloride)
  • Structure : Features an indolemethyl group instead of bromophenyl.
  • Pharmacology : Exhibits antidepressant activity comparable to tricyclic antidepressants (e.g., imipramine) but with fewer side effects ().
(c) Bromopyramine Hydrochloride
  • Structure: Pyridin-2-amine core with 4-bromophenyl and dimethylaminoethyl groups.
  • Applications : Used in forensic analysis (CAS 1089707-20-9) ().

Functional Analogues

(a) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide
  • Structure: Pyridazinone core with 4-bromophenyl and methoxybenzyl groups.
  • Activity : Potent FPR2 agonist (EC₅₀ < 10 nM), inducing calcium mobilization in neutrophils ().
(b) 2-Amino-5-Bromophenol Hydrochloride
  • Structure: Phenol derivative with bromine and amino groups.
  • Synthesis : Acid hydrolysis of imine oxides (36.1% yield) ().

Comparative Analysis Tables

Table 2: Pharmacological Activity Comparison

Compound Target/Activity EC₅₀/Potency Model System Reference
N-(4-Bromophenyl)-pyridazinone FPR2 agonist < 10 nM Human neutrophils
YM-08054-1 Monoamine reuptake inhibition Comparable to imipramine Rodent models
2-(4-Bromophenyl)morpholine Not reported N/A N/A

Critical Discussion

  • Structural Impact on Activity: The position of bromophenyl substitution (C2 vs. For instance, FPR2 agonists require pyridazinone cores (), while morpholine derivatives like YM-08054-1 target monoamine transporters ().
  • Synthetic Efficiency: 2-(4-Bromophenyl)morpholine is synthesized with high efficiency (89% yield) compared to 2-Amino-5-bromophenol HCl (36.1% yield), reflecting differences in reaction mechanisms ().
  • Gaps in Data : Pharmacological data for 2-(4-Bromophenyl)morpholine HCl are sparse, unlike its structural analogues with well-documented bioactivities.

Biological Activity

Overview

2-(4-Bromophenyl)morpholine hydrochloride is a chemical compound characterized by its morpholine ring substituted with a para-bromophenyl group. This compound has garnered attention for its notable biological activities, particularly in antimicrobial and potential anticancer applications. The molecular formula is C11_{11}H12_{12}BrClN, with a molecular weight of approximately 278.57 g/mol and a melting point around 115°C .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting the growth of specific pathogens. The compound's structure allows it to interact with biological targets involved in microbial resistance mechanisms, making it a candidate for antibiotic development .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Pseudomonas aeruginosa1475

The above table summarizes the compound's effectiveness against selected bacterial strains, indicating its potential as a therapeutic agent.

Anticancer Potential

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Similar compounds have shown promise in cancer research due to their ability to interact with cell signaling pathways involved in tumor growth and proliferation. The compound's structural features may enhance its reactivity with biological targets relevant to cancer therapy .

Case Study: Anticancer Activity Against MCF7 Cell Line
A study evaluated the effects of various morpholine derivatives, including this compound, on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that the compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM, suggesting it could inhibit cell proliferation effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the bromine atom at the para position on the phenyl ring significantly influences its reactivity and interaction with biological targets. Compounds with similar structures were evaluated for their antimicrobial and anticancer activities, revealing that modifications to the substituents could enhance or diminish activity .

Table 2: Comparison of Structural Analogues

Compound NameMolecular FormulaIC50 (µM) Anticancer Activity
4-(1-(4-bromophenyl)ethyl)morpholineC13_{13}H16_{16}BrN35
3-(3-Bromophenyl)-3-methylmorpholineC13_{13}H14_{14}BrN40
(R)-3-Phenylmorpholine hydrochlorideC11_{11}H14_{14}ClN>100

This table illustrates how variations in structure affect biological activity, highlighting the importance of specific substituents in enhancing therapeutic efficacy.

Q & A

Q. How can researchers address low yields in large-scale synthesis due to poor mixing or exothermicity?

  • Methodological Answer :
  • Use flow chemistry to enhance heat/mass transfer. For example, a continuous stirred-tank reactor (CSTR) maintains isothermal conditions during exothermic steps.
  • Optimize addition rates of reagents (e.g., slow addition of morpholine to prevent localized overheating) .

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